![molecular formula C24H42O2Si2 B15165776 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- CAS No. 199275-03-1](/img/structure/B15165776.png)
1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- is a specialized organic compound known for its unique structure and reactivity It features a hexadiyne backbone with two dione groups and is further functionalized with tris(1-methylethyl)silyl groups at the 1 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne precursors followed by the introduction of dione functionalities. The tris(1-methylethyl)silyl groups are then added through silylation reactions under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency. The process often includes purification steps such as distillation or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and sensors.
Industry: It is utilized in the production of advanced materials and coatings due to its unique properties.
Mecanismo De Acción
The mechanism by which 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The silyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Diethoxy-1,5-hexadiene-3,4-dione
- 1,5-Hexadiyne-3,4-dione
Uniqueness
Compared to similar compounds, 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- stands out due to its enhanced stability and reactivity provided by the tris(1-methylethyl)silyl groups. These functional groups make it more versatile in various chemical reactions and applications, offering unique advantages in synthesis and material science.
Propiedades
Número CAS |
199275-03-1 |
|---|---|
Fórmula molecular |
C24H42O2Si2 |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
1,6-bis[tri(propan-2-yl)silyl]hexa-1,5-diyne-3,4-dione |
InChI |
InChI=1S/C24H42O2Si2/c1-17(2)27(18(3)4,19(5)6)15-13-23(25)24(26)14-16-28(20(7)8,21(9)10)22(11)12/h17-22H,1-12H3 |
Clave InChI |
YAEZUESXYBUYSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC(=O)C(=O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


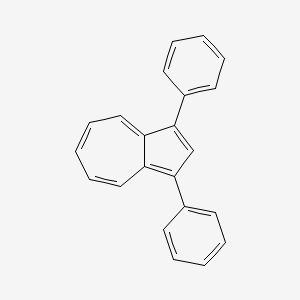
![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)
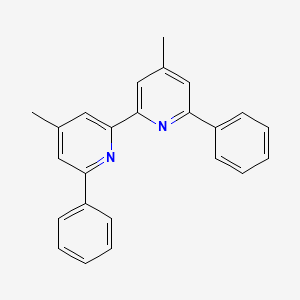
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)


![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)
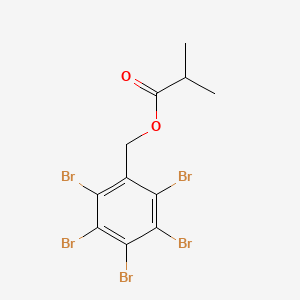
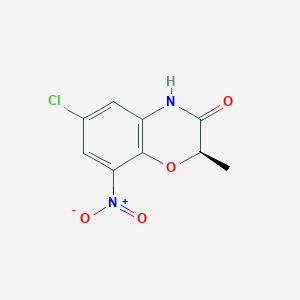
![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
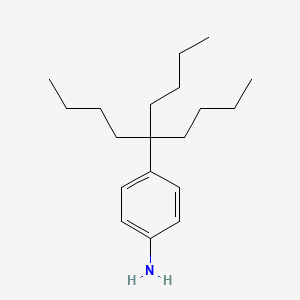
![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol](/img/structure/B15165763.png)
